molecular formula C22H28N2O6 B12276305 4,4'-hexane-1,6-diylbistetrahydro-1aH-oxireno[f]isoindole-3,5(2H,4H)-dione CAS No. 22499-30-5

4,4'-hexane-1,6-diylbistetrahydro-1aH-oxireno[f]isoindole-3,5(2H,4H)-dione

Cat. No.: B12276305
CAS No.: 22499-30-5
M. Wt: 416.5 g/mol
InChI Key: KSAREUQPGMUMPP-UHFFFAOYSA-N
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Description

4,4’-hexane-1,6-diylbistetrahydro-1aH-oxireno[f]isoindole-3,5(2H,4H)-dione is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-hexane-1,6-diylbistetrahydro-1aH-oxireno[f]isoindole-3,5(2H,4H)-dione typically involves multi-step organic reactions. One common method includes the reaction of 1,6-dibromohexane with 4-cyanophenol to form an intermediate, which is then subjected to further reactions to yield the final product . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4,4’-hexane-1,6-diylbistetrahydro-1aH-oxireno[f]isoindole-3,5(2H,4H)-dione undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4,4’-hexane-1,6-diylbistetrahydro-1aH-oxireno[f]isoindole-3,5(2H,4H)-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4,4’-hexane-1,6-diylbistetrahydro-1aH-oxireno[f]isoindole-3,5(2H,4H)-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-hexane-1,6-diylbistetrahydro-1aH-oxireno[f]isoindole-3,5(2H,4H)-dione is unique due to its combination of oxireno and isoindole rings, which confer distinct chemical reactivity and potential applications. This structural uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

22499-30-5

Molecular Formula

C22H28N2O6

Molecular Weight

416.5 g/mol

IUPAC Name

4-[6-(3,5-dioxo-1a,2,2a,5a,6,6a-hexahydrooxireno[2,3-f]isoindol-4-yl)hexyl]-1a,2,2a,5a,6,6a-hexahydrooxireno[2,3-f]isoindole-3,5-dione

InChI

InChI=1S/C22H28N2O6/c25-19-11-7-15-16(29-15)8-12(11)20(26)23(19)5-3-1-2-4-6-24-21(27)13-9-17-18(30-17)10-14(13)22(24)28/h11-18H,1-10H2

InChI Key

KSAREUQPGMUMPP-UHFFFAOYSA-N

Canonical SMILES

C1C2C(CC3C1O3)C(=O)N(C2=O)CCCCCCN4C(=O)C5CC6C(O6)CC5C4=O

Origin of Product

United States

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